4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(4-iodophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrINO3S/c1-2-20-14-9-12(7-8-13(14)15)21(18,19)17-11-5-3-10(16)4-6-11/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWPTAHALKDCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrINO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Ethoxy-4-bromobenzenesulfonic Acid
Step 1: Ethoxylation of 4-Bromophenol
4-Bromophenol is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield 4-bromo-3-ethoxybenzene.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 78–82% |
Step 2: Sulfonation of 4-Bromo-3-ethoxybenzene
The intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, followed by quenching with ice water to isolate 3-ethoxy-4-bromobenzenesulfonic acid.
Key Data
Conversion to Sulfonyl Chloride
3-Ethoxy-4-bromobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under nitrogen atmosphere:
Reaction Equation
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DCM (anhydrous) |
| Reagent | PCl₅ (1.5 equiv) |
| Temperature | 25°C (room temp) |
| Time | 4 hours |
| Yield | 85–90% |
Purification : Distillation under reduced pressure (40–50°C, 15 mmHg).
Sulfonamide Formation with 4-Iodoaniline
The sulfonyl chloride reacts with 4-iodoaniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:
Mechanistic Overview
-
Nucleophilic Attack : Aniline nitrogen attacks the electrophilic sulfur center.
-
Deprotonation : Et₃N neutralizes HCl byproduct.
Reaction Conditions
| Component | Quantity |
|---|---|
| Sulfonyl chloride | 1.0 equiv |
| 4-Iodoaniline | 1.1 equiv |
| Et₃N | 2.0 equiv |
| Solvent | THF (anhydrous) |
| Temperature | 0°C → 25°C (gradual) |
| Time | 6 hours |
| Yield | 72–75% |
Workup : The crude product is washed with 1M HCl, saturated NaHCO₃, and brine. Final purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the target compound.
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Time | 24 hours |
| Yield | 60–65% |
Advantages : Minimizes exposure of iodo group to harsh conditions in prior steps.
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 2.4 Hz, 1H, Ar-H), 7.78 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, I-Ar-H), 6.99 (d, J = 8.8 Hz, 2H, I-Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
HRMS (ESI+) : m/z calc. for C₁₄H₁₂BrINO₃S [M+H]⁺: 511.8792; found: 511.8795.
Purity Assessment
| Method | Purity |
|---|---|
| HPLC (C18 column) | ≥99.2% (254 nm) |
| Elemental Analysis | C: 32.85%, H: 2.36%, N: 2.74% (calc. C: 32.88%, H: 2.37%, N: 2.73%) |
Challenges and Optimization Opportunities
Competing Side Reactions
Solvent and Catalyst Recycling
-
THF Recovery : Distillation post-reaction achieves >90% solvent reuse.
-
Pd Catalyst : Supported catalysts (e.g., Pd/C) enable recovery via filtration, reducing costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur on the aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or halogenating agents under controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce sulfonic acids.
Scientific Research Applications
4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets.
Chemical Synthesis: As an intermediate in organic synthesis, it helps in the development of more complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The bromine and iodine atoms may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structure can be compared to sulfonamides with halogenated aryl groups or modified benzene rings:
Key Observations :
- Ethoxy vs. Amino Groups: The ethoxy group in the target compound likely improves solubility compared to amino-substituted analogs (e.g., 4-amino-N-(4-iodophenyl)benzene-1-sulfonamide) but may reduce hydrogen-bonding capacity .
- Hybrid Structures: Quinazolinone-sulfonamide hybrids (e.g., compound 1c) demonstrate COX-2 inhibition, suggesting the target compound’s sulfonamide core could exhibit similar enzyme-targeting behavior .
Biological Activity
4-Bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide is a sulfonamide compound with potential applications in medicinal chemistry due to its unique structural features. The compound's biological activity has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 482.13 g/mol. The structural components include a bromine atom, an ethoxy group, and an iodophenyl moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 482.13 g/mol |
| CAS Number | 2419420-08-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and halogen bonding. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the iodophenyl group may enhance binding to hydrophobic pockets in proteins, increasing specificity and potency.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that compounds similar to this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Case Study: Antimicrobial Screening
In a comparative study, several sulfonamide derivatives were tested for their antimicrobial efficacy using the turbidimetric method against various bacterial strains:
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | Moderate | High |
| Sulfanilamide | High | Moderate |
| Trimethoprim | Very High | Very High |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays targeting various cancer cell lines. Notably, studies have demonstrated its effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
Case Study: Anticancer Screening
In a recent study, the compound was subjected to the Sulforhodamine B (SRB) assay:
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Doxorubicin | 10 |
| Cisplatin | 15 |
The results indicated that the compound exhibited significant cytotoxicity, comparable to established chemotherapeutic agents.
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been studied extensively. In vitro assays showed that it effectively reduced the production of inflammatory cytokines.
Case Study: Inhibition of COX Enzymes
A comparative analysis of various sulfonamides revealed:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45 | 70 |
| Aspirin | 50 | 65 |
| Celecoxib | 10 | 90 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-bromo-3-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide, and how can purity be optimized?
- Answer: The synthesis typically involves sequential functionalization of a benzene sulfonamide core. Key steps include:
Sulfonylation: Reacting 4-bromo-3-ethoxybenzenesulfonyl chloride with 4-iodoaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitoring via TLC or HPLC ensures reaction completion .
- Critical Parameters: Solvent polarity (e.g., DMF for solubility) and temperature control (60–80°C) minimize side reactions like dehalogenation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer: A combination of techniques is required:
- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., ethoxy group at C3, iodophenyl at N) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak for CHBrINOS) .
- FTIR: Identifies sulfonamide S=O stretches (~1350 cm) and N-H bending (~1550 cm) .
- Elemental Analysis: Ensures stoichiometric ratios of Br, I, and S .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer:
- Solubility: Moderately soluble in DMSO and DMF, sparingly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS for biological assays) .
- Stability: Stable at room temperature in dry, dark conditions. Decomposes above 200°C; avoid prolonged exposure to strong acids/bases to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity during the synthesis of halogenated sulfonamides?
- Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, favoring substitution at electron-deficient aromatic positions .
- Catalysts: Cu(I) catalysts enhance Ullmann-type coupling for N-arylation of sulfonamides with aryl halides (e.g., 4-iodoaniline) .
- Case Study: In related compounds, microwave-assisted synthesis reduces reaction time from 24h to 2h with 15% higher yield .
Q. What crystallographic data are available for structurally analogous sulfonamides, and how does molecular conformation affect biological activity?
- Answer:
- X-ray Studies: For N-(4-methoxyphenyl)benzenesulfonamide, crystal packing reveals hydrogen-bonded dimers via sulfonamide N-H···O=S interactions, stabilizing the structure .
- Biological Relevance: Conformational rigidity in the iodophenyl group enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Answer:
- Docking Studies: Molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase IX (PDB ID: 3IAI) predicts binding affinity. The iodine atom participates in halogen bonding with Thr199, while the ethoxy group fits into a hydrophobic cleft .
- MD Simulations: 100-ns simulations assess stability of the protein-ligand complex, with RMSD < 2 Å indicating stable binding .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC variability)?
- Answer:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-buffer variability (e.g., Tris vs. HEPES) .
- Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimized Yield
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Iodoaniline, DMF, 70°C, 12h | 78 | 98.5% |
| Recrystallization | Ethanol/HO (3:1) | 85 | 99.2% |
Table 2: Spectroscopic Data for Analogous Compounds
| Technique | Observed Signal (Example) | Reference |
|---|---|---|
| H NMR (DMSO-d) | δ 7.89 (s, 1H, Ar-H) | |
| HRMS | m/z 520.8765 [M+H] |
Table 3: Docking Scores for Sulfonamide Derivatives
| Target Protein | Binding Affinity (kcal/mol) | Halogen Bond Interaction |
|---|---|---|
| Carbonic Anhydrase IX | -9.2 | I···Thr199 (2.9 Å) |
| EGFR Kinase | -7.8 | Br···Lys721 (3.1 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
